molecular formula C22H29N3O4S B11397638 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11397638
M. Wt: 431.6 g/mol
InChI Key: OFSPTIZNBJFQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-e][1,4]thiazepin ring system

Preparation Methods

The synthesis of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps. The synthetic route typically starts with the preparation of the oxan-4-yl intermediate, followed by the introduction of the hydroxy and propoxyphenyl groups. The final step involves the formation of the pyrazolo[3,4-e][1,4]thiazepin ring system under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propoxyphenyl group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE include other pyrazolo[3,4-e][1,4]thiazepin derivatives. These compounds share the core ring structure but differ in the substituents attached to the ring. The uniqueness of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-4-(4-propoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C22H29N3O4S/c1-4-10-28-16-7-5-14(6-8-16)19-18-20(23-17(26)13-30-19)25(24-21(18)27)15-9-11-29-22(2,3)12-15/h5-8,15,19H,4,9-13H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

OFSPTIZNBJFQIP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCOC(C4)(C)C

Origin of Product

United States

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